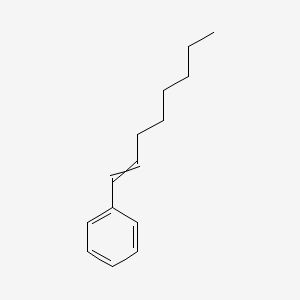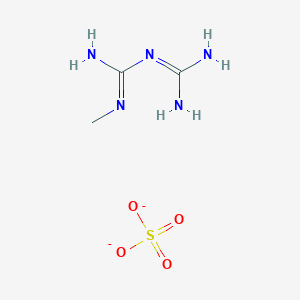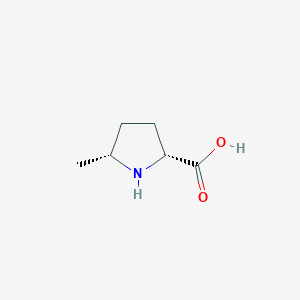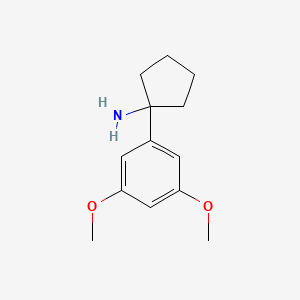
1-(3,5-Dimethoxyphenyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C13H19NO2. It is characterized by a cyclopentane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclopentanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on certain biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparison with Similar Compounds
- 1-(3,5-Dimethoxyphenyl)cyclopentan-1-amine
- 3-(3,5-Dimethoxyphenyl)-2-propyn-1-ol
- 1-(3,5-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate chloride .
Uniqueness: 1-(3,5-Dimethoxyphenyl)cyclopentanamine is unique due to its specific structural features, including the cyclopentane ring and the methoxy-substituted phenyl group.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9H,3-6,14H2,1-2H3 |
InChI Key |
ORJLFRDWUHYMSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


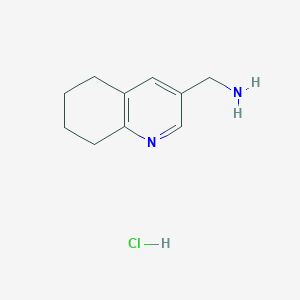
![3-(Dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11742055.png)
![7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one;hydrochloride](/img/structure/B11742071.png)

![(2-phenylethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742083.png)
![1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742089.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)
![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)

